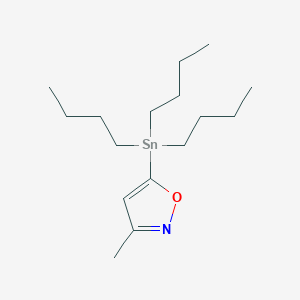

3-Methyl-5-(tributylstannyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-methyl-1,2-oxazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNJPDQYSBWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376845 | |

| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126085-89-0 | |

| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(tributylstannyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-5-(tributylstannyl)isoxazole, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, applications, and a detailed experimental protocol for its use in cross-coupling reactions.

Core Properties

This compound is an organotin compound incorporating an isoxazole ring.[1][2] This structure makes it a valuable building block, particularly in the synthesis of more complex molecules. Its CAS Registry Number is 126085-89-0.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126085-89-0 | [1][2] |

| Molecular Formula | C16H31NOSn | [1][2] |

| Molecular Weight | 372.133 g/mol | [1][2] |

| Accurate Mass | 373.143 | [1] |

| Boiling Point (Predicted) | 383.6 ± 44.0 °C | [3] |

| Physical Form | Neat | [2] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1onc(C)c1 | [1] |

| InChI | InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3; | [2] |

Applications in Organic Synthesis

This compound is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. It is a useful research chemical for preparing isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents.[4] The isoxazole moiety is a common scaffold in medicinal chemistry, and this reagent provides a direct route to introduce the 3-methylisoxazole group into various molecular frameworks.

Experimental Protocol: Stille Cross-Coupling Reaction

The following is a representative experimental protocol for a Stille cross-coupling reaction using this compound with an aryl halide. This protocol is based on general procedures for Stille couplings and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous and deoxygenated solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.1 equivalents), and the palladium catalyst (0.05 equivalents).

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Reaction Workflow

The following diagram illustrates the workflow of a typical Stille cross-coupling reaction involving this compound.

Caption: Workflow for a Stille cross-coupling reaction.

The isoxazole ring itself is a key structural motif in many biologically active compounds. The synthesis of substituted isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[5] The ability to functionalize the isoxazole ring at specific positions, as demonstrated by the utility of this compound, is crucial for developing new chemical entities in drug discovery programs.[6]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 126085-89-0 [m.chemicalbook.com]

- 4. This compound | 126085-89-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 3-Methyl-5-(tributylstannyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-5-(tributylstannyl)isoxazole. This organostannane derivative of isoxazole is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Its utility lies in the ability to introduce the 3-methylisoxazole moiety into complex molecular architectures, a common scaffold in medicinal chemistry. This document outlines a probable synthetic pathway, provides expected analytical data for characterization, and includes detailed experimental protocols and workflow visualizations to assist researchers in its preparation and application.

Introduction

This compound is a key intermediate for the synthesis of more complex molecules. The isoxazole ring is a prevalent heterocycle in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The tributylstannyl group at the 5-position of the isoxazole ring allows for facile carbon-carbon bond formation with various organic electrophiles via the Stille reaction. This makes this compound a sought-after reagent in drug discovery and development for the construction of novel pharmaceutical candidates.

Synthesis Pathway

The synthesis of this compound can be envisaged through a multi-step sequence starting from readily available precursors. A plausible and commonly employed route involves the initial formation of the 3-methylisoxazole ring, followed by metallation and subsequent quenching with a tributyltin electrophile.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Methylisoxazole (Illustrative)

-

Materials: Propargyl alcohol, n-butyllithium (n-BuLi) in hexanes, acetaldehyde, hydroxylamine hydrochloride, sodium hydroxide, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of propargyl alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (2.1 eq) dropwise.

-

After stirring for 30 minutes, add acetaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol.

-

To a solution of the crude alcohol in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography to afford 3-methylisoxazole.

-

Synthesis of this compound

-

Materials: 3-Methylisoxazole, lithium diisopropylamide (LDA), tributyltin chloride, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate LDA.

-

Cool the LDA solution back to -78 °C and add a solution of 3-methylisoxazole (1.0 eq) in anhydrous THF dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation at the 5-position.

-

Add tributyltin chloride (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield this compound as a colorless oil.

-

Characterization Data

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

| Property | Expected Value |

| Molecular Formula | C₁₆H₃₁NOSn |

| Molecular Weight | 372.13 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | High boiling point, typically purified by vacuum distillation. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.10-6.20 (s, 1H, isoxazole C4-H), 2.25-2.35 (s, 3H, isoxazole C3-CH₃), 1.50-1.65 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.25-1.40 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.05-1.15 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.85-0.95 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~175 (C5), ~160 (C3), ~105 (C4), ~30 (Sn-CH₂), ~27 (Sn-CH₂-CH₂), ~14 (Sn-CH₂-CH₂-CH₂), ~12 (C3-CH₃), ~10 (Sn-CH₂-CH₂-CH₂-CH₃) |

| IR (Neat, cm⁻¹) | ~2958, 2925, 2871 (C-H stretch), ~1600 (C=N stretch), ~1465 (C=C stretch), ~1150 (Sn-C stretch) |

| Mass Spectrometry (EI) | m/z: 373 [M+H]⁺, characteristic isotopic pattern for Sn. Major fragment at m/z = 316 (M - C₄H₉)⁺. |

Characterization Workflow

A systematic workflow is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Caption: General workflow for the characterization of the final product.

Applications in Synthesis: The Stille Coupling

This compound is primarily employed as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the isoxazole ring and a variety of sp²-hybridized carbon atoms of organic electrophiles such as aryl, heteroaryl, and vinyl halides or triflates.

Caption: Schematic of the Stille coupling reaction.

This reaction is highly valued for its tolerance of a wide range of functional groups, proceeding under relatively mild and neutral conditions. This makes it an ideal method for late-stage functionalization in the synthesis of complex molecules.

Safety and Handling

Organotin compounds, including tributyltin derivatives, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and application of this compound. The provided protocols and data serve as a valuable resource for researchers in organic and medicinal chemistry. The versatility of this reagent in Stille cross-coupling reactions underscores its importance as a building block for the synthesis of novel isoxazole-containing compounds with potential therapeutic applications. Careful adherence to the outlined procedures and safety precautions is essential for the successful and safe handling of this compound.

The Multifaceted Biological Activities of Substituted Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow for diverse substitutions, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of substituted isoxazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Substituted isoxazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of isoxazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2][3] Below is a summary of the cytotoxic activities of representative isoxazole derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 3,5-disubstituted | MCF-7 (Breast) | 3.97 | [4] |

| Compound 2 | 3,5-disubstituted | HeLa (Cervical) | 15.48 | [3][5] |

| Compound 3 | 3,5-disubstituted | Hep3B (Liver) | ~23 | [3][5] |

| Compound 4 | 3,5-disubstituted | A549 (Lung) | 14.92 | [4] |

| Compound 5 | 3,5-disubstituted | HT1080 (Fibrosarcoma) | 9.02 | [4] |

| Compound 6 | 3,5-disubstituted | Panc-1 (Pancreatic) | High Potency | [6] |

| Compound 7 | 3,5-diamino-4-(2'-bromophenylazo)isoxazole | PC3 (Prostate) | 38.63 | [7] |

| Compound 8 | 3,5-diamino-4-(3'-chlorophenylazo)isoxazole | PC3 (Prostate) | 47.27 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Signaling Pathways in Anticancer Activity

Isoxazole derivatives exert their anticancer effects through multiple signaling pathways, primarily by inducing apoptosis (programmed cell death).

Apoptosis Induction Pathway:

Many isoxazole compounds trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Caption: Simplified signaling pathway of apoptosis induced by isoxazole derivatives.

Antimicrobial Activity

Substituted isoxazoles have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of isoxazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13] The broth microdilution method is a standard assay for determining MIC values.[1]

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | 3,5-disubstituted | Staphylococcus aureus | 95 | [14] |

| Compound 10 | 3,5-disubstituted | Escherichia coli | 95 | [14] |

| Compound 11 | 3,5-disubstituted | Candida albicans | 6 - 60 | [13][15] |

| Compound 12 | 3,5-disubstituted | Bacillus subtilis | 10 - 80 | [13][15] |

| Compound 13 | Imidazo[1,2-c]pyrimidine-isoxazole-oxadiazole | S. aureus (MRSA) | 4.61 | [13] |

| Compound 14 | Triazole-isoxazole hybrid | E. coli | 15,000 | [16] |

| Compound 15 | Triazole-isoxazole hybrid | Pseudomonas aeruginosa | 30,000 | [16] |

Experimental Protocol: Broth Microdilution Assay

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.[1]

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial twofold dilutions of the isoxazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Caption: Workflow of the broth microdilution assay for MIC determination.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of isoxazole derivatives can vary, but often involves the disruption of essential cellular processes.

Inhibition of Bacterial Cell Wall Synthesis: Some isoxazole derivatives can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[1] Another proposed mechanism is the inhibition of GTPase activity, which is essential for bacterial cell division.[17]

Caption: Potential mechanisms of antimicrobial action of isoxazole derivatives.

Anti-inflammatory Activity

A significant number of isoxazole derivatives have been reported to possess potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[18][19]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[20][21] The percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect.

| Compound ID | Substitution Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound 16 | 3-Aryl-5-substituted | 100 | 51 | [19] |

| Compound 17 | 3,5-disubstituted | 100 | Significant | [21] |

| Compound 18 | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Not specified | Significant | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling.[20]

Procedure:

-

Animal Grouping: Divide rodents into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the isoxazole derivatives orally or intraperitoneally to the test groups.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathways in Anti-inflammatory Activity

The primary anti-inflammatory mechanism of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23][24][25]

COX-2 Inhibition Pathway:

During inflammation, arachidonic acid is released from cell membranes and is converted into prostaglandins by COX enzymes. Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. Isoxazole derivatives can selectively bind to and inhibit the active site of COX-2, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

Substituted isoxazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the tunability of their chemical structure, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a foundational resource for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 17. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. eijst.org.uk [eijst.org.uk]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of 3-Methyl-5-(tributylstannyl)isoxazole

An In-Depth Technical Guide to 3-Methyl-5-(tributylstannyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. The information is intended for professionals in chemical research and drug development who utilize organostannane compounds as synthetic intermediates.

Core Chemical Identity and Properties

This compound is an organotin compound featuring a tributylstannyl group attached to a 3-methyl-substituted isoxazole ring. Its primary utility lies in its role as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁NOSn | [2][3] |

| Molecular Weight | 372.13 g/mol | [2][3] |

| CAS Number | 126085-89-0 | [2] |

| Appearance | Neat Liquid | [2] |

| Boiling Point | 383.6 ± 44.0 °C (Predicted) | [3] |

| Storage Temperature | 2-8 °C | [1][3] |

Structural Information

The structural identifiers provide an unambiguous representation of the molecule, crucial for database searches and structural analysis.

| Identifier | Value | Reference |

| SMILES | CCCC--INVALID-LINK--(CCCC)C1=CC(=NO1)C | [4][5] |

| InChI | InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3; | [2][4][5] |

| Synonyms | 3-Methyl-5-(tributylstannanyl)-1,2-oxazole, 5-(Tributylstannyl)-3-methylisoxazole | [2][5] |

Reactivity and Applications

The isoxazole ring is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8][9] Organostannanes like this compound are key reagents for synthesizing complex, substituted isoxazoles that are otherwise difficult to access.[10]

The primary application of this compound is in the Stille cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate.[11][12] This makes it an invaluable tool for drug discovery, allowing for the modular assembly of complex molecular architectures.[7] For instance, it is used in the preparation of isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents.[1]

Logical Workflow for Application in Synthesis

The following diagram illustrates the general workflow for utilizing an organostannyl isoxazole in a cross-coupling reaction to generate a more complex, functionalized isoxazole derivative.

Caption: General workflow for a Stille cross-coupling reaction.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, its application in Stille coupling is well-documented.[11][12]

Representative Protocol: Stille Cross-Coupling

The following is a generalized experimental protocol for the Stille coupling of an aryl halide with this compound, adapted from established procedures.[11]

Materials:

-

This compound (1.1-1.2 eq)

-

Aryl halide or triflate (Ar-X) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05-0.1 eq)

-

Anhydrous, degassed solvent (e.g., DMF, Toluene)

-

Optional: Additives like CuI or LiCl

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and any additives.

-

Add the anhydrous, degassed solvent via syringe.

-

Add this compound to the mixture.

-

Heat the reaction mixture (typically 40-100 °C) and monitor its progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture to remove the precipitate.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 3-methyl-5-aryl-isoxazole product.

Stille Coupling Reaction Pathway

The catalytic cycle of the Stille reaction is a fundamental concept for understanding its mechanism and optimizing reaction conditions.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show characteristic signals for the three butyl groups on the tin atom (triplets and multiplets in the 0.8-1.6 ppm range). The methyl group on the isoxazole ring would appear as a singlet around 2.3 ppm, and the isoxazole ring proton as a singlet around 6.3 ppm.[13]

-

¹³C NMR: Would show signals for the butyl carbons, the isoxazole ring carbons, and the methyl carbon. The carbon attached to the tin atom would exhibit coupling with the tin isotopes.

-

¹¹⁹Sn NMR: A singlet in the characteristic range for tetraorganostannanes would confirm the tin environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations from the numerous alkyl groups. Characteristic peaks for the isoxazole ring C=N and C-O stretching would be expected, typically in the 1000-1600 cm⁻¹ region.[14][15]

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) would likely show a molecular ion peak, though it may be weak.

-

A characteristic isotopic pattern for tin would be observed for the molecular ion and any tin-containing fragments.

-

Fragmentation would likely involve the loss of butyl groups from the tin atom and potential cleavage of the isoxazole ring. Tandem mass spectrometry could be used to differentiate it from other isomers.[16][17] Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 374.15004 and 396.13198, respectively.[4]

-

References

- 1. This compound | 126085-89-0 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 126085-89-0 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C16H31NOSn) [pubchemlite.lcsb.uni.lu]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

- 16. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Isoxazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the potential applications of isoxazole compounds in medicinal chemistry, with a focus on their roles in oncology, inflammation, infectious diseases, and neurology. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is underscored by its presence in a range of FDA-approved drugs with diverse therapeutic applications. Notable examples include the anti-inflammatory drug Valdecoxib , a selective COX-2 inhibitor; Leflunomide , an immunomodulatory agent used in the treatment of rheumatoid arthritis; and Sulfamethoxazole , a widely used antibacterial agent.[3][4] The continued exploration of isoxazole derivatives promises to yield novel therapeutic agents for a multitude of diseases.

Isoxazole Derivatives in Oncology

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[5][6]

Kinase Inhibition

Numerous isoxazole derivatives have been developed as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

Table 1: Anticancer Activity of Isoxazole-Based Kinase Inhibitors

| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 | Reference |

| Isoxazole Derivative 3 | JNK3 | - | 7 nM | [9] |

| Compound 28a | c-Met | EBC-1 | 0.18 µM | [10] |

| Compound 8d | c-Met | - | <10 nM | [10] |

| Compound 8e | c-Met | - | <10 nM | [10] |

| Compound 12 | c-Met | - | <10 nM | [10] |

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several isoxazole-containing molecules have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][11][12]

Table 2: Anticancer Activity of Isoxazole-Based Tubulin Polymerization Inhibitors

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Compound 15a | HeLa | 0.4 µM | [12] |

| Compound 15b | HeLa | 1.8 µM | [12] |

| Compound 15e | HeLa | 1.2 µM | [12] |

| Isoxazole-naphthalene derivative | MCF-7 | < 10.0 µM | [13] |

Other Anticancer Mechanisms

Isoxazole derivatives have also shown cytotoxic effects against various cancer cell lines through other mechanisms.

Table 3: General Anticancer Activity of Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Tyrosol Derivative 4b | U87 | 42.8 µM | [3] |

| Tyrosol Derivative 4a | U87 | 61.4 µM | [3] |

| Diosgenin Derivative 24 | MCF-7 | 9.15 ± 1.30 µM | [3] |

| Diosgenin Derivative 24 | A549 | 14.92 ± 1.70 µM | [3] |

| Curcumin Derivative 40 | MCF-7 | 3.97 µM | [3] |

| TTI-4 | MCF-7 | 2.63 µM | [1] |

| Compound 1a | PC3 | 53.96 ± 1.732 µM | [10] |

| Compound 1b | PC3 | 47.27 ± 1.675 µM | [10] |

| Compound 1d | PC3 | 38.63 ± 1.587 µM | [10] |

| Compound 34 | MDA-MB-231 | 22.3 µM | [14] |

Anti-inflammatory Applications of Isoxazole Compounds

The anti-inflammatory properties of isoxazole derivatives are well-documented, with Valdecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1][15]

Table 4: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)

| Compound/Derivative | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| PYZ16 | COX-2 | 0.52 µM | 10.73 | [1] |

| IXZ3 | COX-2 | 0.95 µM | - | [1] |

| Compound 17 | COX-2 | Sub-micromolar | Selective for COX-2 | [16] |

| HYB19 | COX-2 | 1.28 µM | 8.55 | [15] |

| Compound A13 | COX-1 | 64 nM | 0.217 | [17] |

| Compound A13 | COX-2 | 13 nM | 4.63 | [17] |

Isoxazole Derivatives as Antimicrobial Agents

The isoxazole scaffold is a key component of the sulfonamide antibiotic Sulfamethoxazole, which inhibits bacterial folate synthesis.[18][19] Numerous other isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[20][21]

Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[18][19][22] This pathway is absent in humans, providing selectivity for the bacterial target.[18]

Caption: Inhibition of bacterial folate synthesis by Sulfamethoxazole.

Immunomodulatory and Neuroprotective Effects

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) that is rapidly converted in the body to its active metabolite, A77 1726 (teriflunomide).[23][24] This metabolite inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[15][23][24] This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby exerting an immunomodulatory effect.[15][23]

Caption: Inhibition of de novo pyrimidine synthesis by Leflunomide.

Table 5: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Isoxazole Derivatives

| Compound | Enzyme Source | IC50 | Reference |

| Leflunomide | Rat | 6.3 µM | [25] |

| Leflunomide | Human | 98 µM | [25] |

| A77-1726 (metabolite) | Rat | 19 nM | [25] |

| A77-1726 (metabolite) | Human | 1.1 µM | [25] |

| SBL-105 | Human | 48.48 nM | [26] |

| H-006 | Human | 3.8 nM | [3] |

Neuroprotection in Alzheimer's Disease

Recent studies have explored the potential of isoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's. Some compounds have shown the ability to reduce the levels of beta-amyloid (Aβ) and tau proteins, key pathological hallmarks of the disease.[16][27]

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A common method for synthesizing 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[28]

General Procedure:

-

To a stirred solution of the desired aldehyde (2 mmol) in a suitable solvent such as a 1:2 mixture of choline chloride and urea (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50°C for one hour.

-

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for three hours.

-

Add the corresponding alkyne (2 mmol) and stir the reaction mixture for four hours at 50°C.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[22]

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11][29][30]

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isoxazole compound for a specified duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4][11]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of dihydroorotate dehydrogenase.[3][18][26][31]

Protocol:

-

Add recombinant human DHODH enzyme to a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Add varying concentrations of the isoxazole test compound and pre-incubate for 30 minutes at 25°C.[26]

-

Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and 2,6-dichloroindophenol (DCIP).[26]

-

Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay evaluates the inhibitory effect of compounds on cyclooxygenase enzymes (COX-1 and COX-2).[32]

Protocol:

-

Use a commercial COX inhibitor screening assay kit.

-

Pre-incubate the respective COX enzyme (COX-1 or COX-2) with the isoxazole test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2 (PGG2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][12][33]

Protocol:

-

Perform serial two-fold dilutions of the isoxazole compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.[25][34]

Protocol:

-

Use a commercial tubulin polymerization assay kit containing purified tubulin.

-

In a 96-well plate, combine tubulin, GTP, and a polymerization buffer.

-

Add the isoxazole test compound at various concentrations.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.

-

Analyze the polymerization curves to determine if the compound promotes or inhibits tubulin assembly.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with its ability to modulate a wide range of biological targets, ensures its ongoing importance in the development of new medicines for various therapeutic areas. This technical guide has provided an overview of the diverse applications of isoxazole compounds, supported by quantitative data and detailed experimental protocols, to aid researchers in their quest for novel and effective therapeutic agents.

References

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.aalto.fi [research.aalto.fi]

- 15. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 32. interchim.fr [interchim.fr]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to Stille Coupling with Heterocyclic Organostannanes for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the Stille cross-coupling reaction utilizing heterocyclic organostannanes, this guide details its mechanism, provides extensive quantitative data, outlines experimental protocols, and explores its applications in drug discovery, particularly in the context of relevant signaling pathways.

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, has become an indispensable tool in modern organic synthesis.[1] Its tolerance of a wide array of functional groups, stability to air and moisture, and the commercial availability or straightforward synthesis of many organostannane reagents make it a highly versatile method for carbon-carbon bond formation.[1] This is particularly true in the synthesis of complex molecules, including those with significant biological activity. For drug development professionals and medicinal chemists, the ability to couple heterocyclic fragments is of paramount importance, as these motifs are ubiquitous in pharmaceuticals. This guide provides a comprehensive technical overview of the Stille coupling reaction with a focus on heterocyclic organostannanes, offering practical data and protocols for its successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Stille coupling has been the subject of extensive study and is generally understood to proceed through a catalytic cycle involving a palladium complex.[1] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: In what is often the rate-determining step, the organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium complex, with the tin halide being eliminated.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the desired coupled product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the Stille coupling of various heterocyclic organostannanes with a range of coupling partners. These examples are illustrative of the broad scope and generally high yields achievable with this methodology.

Table 1: Stille Coupling of Stannylpyridines

| Entry | Stannylpyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | Dioxane | 100 | 12 | 85 |

| 2 | 3-(Tributylstannyl)pyridine | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 92 |

| 3 | 4-(Tributylstannyl)pyridine | 2-Bromothiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 24 | 78 |

Table 2: Stille Coupling of Stannylindoles and Stannylimidazoles

| Entry | Organostannane | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Boc-3-(tributylstannyl)indole | 4-Iodoanisole | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 | 12 | 88 |

| 2 | 1-Methyl-2-(tributylstannyl)indole | Vinyl bromide | PdCl₂(dppf) (3) | LiCl | THF | 65 | 18 | 75 |

| 3 | 1-Trityl-4-(tributylstannyl)imidazole | 4-Chlorobenzoyl chloride | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | Toluene | 100 | 6 | 91 |

Table 3: Stille Coupling of Stannylthiophenes and Stannylfurans

| Entry | Organostannane | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-(Tributylstannyl)thiophene | 4-Nitrophenyl iodide | Pd(PPh₃)₄ (2) | - | DMF | 100 | 8 | 95 |

| 2 | 3-(Tributylstannyl)thiophene | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | NMP | 120 | 24 | 82 |

| 3 | 2-(Trimethylstannyl)furan | Cinnamoyl chloride | PdCl₂(MeCN)₂ (5) | - | THF | 50 | 4 | 89 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key organostannane precursor and a general procedure for the Stille coupling of a heterocyclic organostannane.

Protocol 1: Synthesis of 2-(Tributylstannyl)pyridine

Materials:

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, syringes, and standard glassware for inert atmosphere techniques

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq).

-

Add anhydrous THF via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Slowly add tributyltin chloride (1.1 eq) dropwise via syringe.

-

Continue stirring at -78 °C for an additional 3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

Protocol 2: General Procedure for Stille Coupling of a Heterocyclic Organostannane with an Aryl Halide

Materials:

-

Heterocyclic organostannane (e.g., 2-(tributylstannyl)pyridine) (1.1 eq)

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional additives: CuI, LiCl, CsF

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 eq), the palladium catalyst, and any solid additives.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Add the heterocyclic organostannane (1.1 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting Signaling Pathways

The Stille coupling of heterocyclic organostannanes is a powerful strategy for the synthesis of biaryl and hetero-biaryl scaffolds, which are privileged structures in medicinal chemistry. Many kinase inhibitors, for example, feature such motifs. The ability to rapidly generate diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and lead optimization.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Many potent and selective inhibitors of p38 MAP kinase are biaryl compounds containing pyridine or imidazole cores, which can be efficiently synthesized using the Stille coupling. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory response.

JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are another family of MAP kinases involved in cellular responses to stress, including inflammation, apoptosis, and cellular proliferation. JNKs are implicated in a range of diseases, from neurodegenerative disorders to cancer. The development of selective JNK inhibitors is an active area of research, and many of these compounds are heterocyclic biaryls. The Stille coupling provides a convergent and flexible route to synthesize these complex molecules, allowing for the exploration of various substituents to optimize potency and selectivity.

Conclusion

The Stille coupling of heterocyclic organostannanes is a robust and highly versatile transformation that has found widespread application in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its broad functional group tolerance and the stability of the organostannane reagents make it an attractive method for the late-stage functionalization of complex intermediates and the construction of diverse compound libraries. The ability to efficiently forge carbon-carbon bonds between heterocyclic systems has enabled the synthesis of numerous potent and selective inhibitors of key signaling pathways, demonstrating the enduring importance of this reaction in the development of new therapeutics. While the toxicity of tin reagents remains a concern, ongoing research into tin-free coupling protocols and methods for efficient tin removal continues to enhance the utility and environmental profile of this powerful synthetic tool.

References

An In-depth Technical Guide to the Safety and Handling of Tributyltin Compounds in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of tributyltin (TBT) compounds in a laboratory setting. Tributyltins are a class of organotin compounds with potent biological activity, necessitating stringent safety protocols to protect laboratory personnel and the environment. This document outlines the health hazards, exposure limits, required personal protective equipment (PPE), engineering controls, and detailed protocols for spill management and waste disposal.

Hazard Identification and Toxicological Profile

Tributyltin compounds are highly toxic and pose significant health risks. They can be absorbed through inhalation, ingestion, and skin contact. The toxicity of TBT compounds is primarily attributed to the tributyltin cation, which can interfere with numerous biological processes.

Acute Toxicity: TBT compounds are moderately to highly toxic upon acute exposure. Oral LD50 values in rodents for tributyltin oxide (TBTO) range from 55 to 234 mg/kg.[1][2] Dermal exposure is also a significant risk, with dermal LD50 values for TBTO in the range of 200 mg/kg for rats and mice.[1] These compounds are severe irritants to the skin, eyes, and mucous membranes, and direct contact can cause chemical burns.[1][3]

Chronic Toxicity and Systemic Effects:

-

Immunotoxicity: TBTs are potent immunotoxicants, primarily targeting the thymus gland, which is crucial for T-cell development. Exposure can lead to thymic atrophy and suppression of cell-mediated immunity.[4]

-

Endocrine Disruption: TBT is a well-established endocrine-disrupting chemical (EDC). It is known to cause imposex (the development of male sexual characteristics in females) in marine snails at very low concentrations.[4] The primary mechanism of endocrine disruption involves the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5]

-

Neurotoxicity: While less potent than shorter-chain alkyltins, TBT compounds can induce neurotoxic effects.[4]

-

Hepatotoxicity: Chronic exposure to tributyltins has been shown to cause significant damage to the bile duct in mammals.[4]

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for representative tributyltin compounds.

Table 1: Acute Oral Toxicity of Tributyltin Compounds

| Compound | Test Species | Route | LD50 | Reference |

| Tributyltin Oxide (TBTO) | Rat | Oral | 94 - 234 mg/kg bw | [2][6] |

| Tributyltin Oxide (TBTO) | Mouse | Oral | 44 - 230 mg/kg bw | [2][6] |

| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87 mg/kg | [1] |

| Tributyltin Chloride (TBTC) | Rat | Oral | 122 - 349 mg/kg |

Table 2: Acute Dermal and Inhalation Toxicity of Tributyltin Compounds

| Compound | Test Species | Route | LD50 / LC50 | Reference |

| Tributyltin Oxide (TBTO) | Rat, Mouse | Dermal | 200 mg/kg | [1] |

| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 mg/kg | [1] |

| Tributyltin Oxide (TBTO) | Rat | Inhalation | 65 mg/L (4h) | [6] |

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs) for organotin compounds. These limits are typically based on the concentration of tin in the air.

Table 3: Occupational Exposure Limits for Organotin Compounds (as Tin)

| Organization | Limit Type | Value | Reference |

| OSHA (PEL) | TWA | 0.1 mg/m³ | |

| ACGIH (TLV) | TWA | 0.1 mg/m³ | [3] |

| ACGIH (TLV) | STEL | 0.2 mg/m³ | [3] |

| NIOSH (REL) | TWA | 0.1 mg/m³ | [7] |

*TWA: Time-Weighted Average (for an 8-hour workday) *STEL: Short-Term Exposure Limit (15-minute average)

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is essential for the safe handling of tributyltin compounds.

Engineering Controls:

-

Fume Hood: All work with tributyltin compounds, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and aerosols.[7]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]

-

Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to minimize direct contact.

Personal Protective Equipment (PPE):

Table 4: Recommended Personal Protective Equipment for Handling Tributyltin Compounds

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (weighing, solution preparation) | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat, long pants, and closed-toe shoes | Required if vapors or aerosols are generated; use a NIOSH-approved respirator with appropriate cartridges. |

| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | Self-contained breathing apparatus (SCBA) for large spills. |

| Waste Disposal | Safety goggles with side-shields | Chemical-resistant gloves | Laboratory coat | Generally not required if handling closed containers. |

Signaling Pathways of Tributyltin Toxicity

The toxicity of tributyltin compounds is mediated through interference with key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms for TBT-induced endocrine disruption and immunotoxicity.

Caption: Proposed mechanism of TBT-induced endocrine disruption via activation of RXR and PPARγ.

Caption: TBT-induced immunotoxicity pathway leading to thymocyte apoptosis and immunosuppression.

Experimental Protocols

Synthesis of Tributyltin Hydride

Tributyltin hydride is a common reagent in organic synthesis. Its preparation requires careful handling due to its toxicity and reactivity. The following protocol is adapted from established methods.[8]

Materials:

-

Tributyltin chloride

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert atmosphere.

-

Under a positive pressure of inert gas, add a calculated amount of lithium aluminum hydride to the flask containing anhydrous diethyl ether.

-

Dissolve the tributyltin chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the reaction flask in an ice bath.

-

Slowly add the tributyltin chloride solution dropwise to the stirred suspension of LAH.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture and quench the excess LAH by the slow, dropwise addition of water, followed by a sodium hydroxide solution.

-

Filter the resulting mixture to remove the aluminum salts.

-

The ethereal solution containing tributyltin hydride can then be carefully distilled under reduced pressure to yield the purified product.

Spill Cleanup Procedure

In the event of a spill, a prompt and coordinated response is essential to contain the hazard and protect laboratory personnel. The following workflow outlines the steps for managing a tributyltin compound spill.

Caption: Workflow for handling a tributyltin compound spill in the laboratory.

Detailed Spill Cleanup Protocol:

-

Immediate Actions:

-

Alert personnel in the immediate area and evacuate.

-

If the spill is large or involves a highly volatile compound, activate the fire alarm and evacuate the building.

-

Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

-

-

Assessment and PPE:

-

From a safe distance, assess the extent of the spill and the nature of the spilled material.

-

Consult the Safety Data Sheet (SDS) for specific hazard information.

-

Don the appropriate PPE as outlined in Table 4. For large spills, an SCBA may be necessary.[5]

-

-

Containment and Cleanup:

-

If the spill is small and you are trained to do so, proceed with cleanup.

-

Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

-

Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Allow the absorbent to fully soak up the liquid.

-

Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container.[5]

-

-

Decontamination and Disposal:

-

Decontaminate the spill area by wiping it down with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

-

Place all contaminated materials, including gloves, absorbent pads, and cleaning cloths, into the hazardous waste container.

-

Seal the container and label it clearly with its contents.

-

Arrange for pickup and disposal by the institution's hazardous waste management service.

-

Waste Disposal Protocol

Proper disposal of tributyltin waste is crucial to prevent environmental contamination. All materials contaminated with tributyltin compounds must be treated as hazardous waste.

Waste Segregation and Collection:

-

Liquid Waste: Collect all liquid waste containing tributyltin compounds in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[5]

-

Solid Waste: Dispose of all contaminated solid materials, such as gloves, bench paper, pipette tips, and absorbent materials from spill cleanups, as hazardous waste in a designated container.[5]

-

Empty Containers: Empty containers that held tributyltin compounds should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Procedure:

-

Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name of the tributyltin compound(s), and the associated hazards.

-

Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

-

Do not accumulate more than the allowable quantity of hazardous waste in the laboratory.

-

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste vendor.

Conclusion

Tributyltin compounds are valuable reagents in research but demand the utmost respect and care in their handling. A thorough understanding of their toxicological properties, coupled with the consistent application of robust safety protocols, is paramount for the protection of researchers and the environment. By adhering to the guidelines outlined in this document, laboratories can effectively mitigate the risks associated with the use of these potent compounds. Always consult the specific Safety Data Sheet for the particular tributyltin compound being used and follow all institutional and regulatory requirements.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. research.uga.edu [research.uga.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. kingcounty.gov [kingcounty.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]

- 7. bu.edu [bu.edu]

- 8. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]

In-Depth Technical Guide: Preparation of Isoxazolyl Tetrahydropyridinyl Oxazolidinone Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, antibacterial activity, and mechanism of action of isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents. This class of compounds has demonstrated significant potential in combating drug-resistant Gram-positive bacteria.

Core Synthesis Pathway

The synthesis of isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents involves a multi-step process, beginning with the preparation of key intermediates. The following diagram illustrates a general synthetic workflow.

Caption: General synthetic workflow for isoxazolyl tetrahydropyridinyl oxazolidinones.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for oxazolidinone antibacterial agents.

Synthesis of (S)-N-[[3-[3-Fluoro-4-(1-tetrahydropyridinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

A key intermediate in the synthesis of the target compounds is the (S)-N-[[3-[3-Fluoro-4-(1-tetrahydropyridinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. The synthesis of a series of isoxazolyl tetrahydropyridinyl oxazolidinones with various substituents on the isoxazole ring has been reported.[1]

Step 1: Formation of the Oxazolidinone Ring

A solution of a suitably substituted aniline in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the aniline. Following this, (R)-glycidyl butyrate is added to the reaction mixture, which then undergoes cyclization to form the oxazolidinone ring.

Step 2: Introduction of the Tetrahydropyridine Moiety

The oxazolidinone intermediate is coupled with a protected tetrahydropyridine derivative. This is often achieved through a nucleophilic aromatic substitution reaction where the fluorine atom on the phenyl ring is displaced by the nitrogen of the tetrahydropyridine.

Step 3: Functionalization with the Isoxazole Moiety

The protected tetrahydropyridine-oxazolidinone scaffold is then deprotected and coupled with a desired isoxazole aldehyde via reductive amination. This step introduces the isoxazolyl group, leading to the final target compound.

In Vitro Antibacterial Activity Testing (MIC Determination)

The antibacterial activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[2][3][4][5][6]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of Compounds: The test compounds are serially diluted (typically two-fold) in CAMHB in 96-well microtiter plates. A range of concentrations is prepared to encompass the expected MIC values.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2 °C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (MIC in µg/mL) of a series of isoxazolyl tetrahydropyridinyl oxazolidinone compounds against various Gram-positive bacterial strains.

Table 1: Antibacterial Activity (MIC, µg/mL) of Isoxazolyl Tetrahydropyridinyl Oxazolidinones

| Compound | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) | Enterococcus faecalis (VRE) | Streptococcus pneumoniae (PRSP) |

| Linezolid | 1.0 - 4.0 | 0.5 - 4.0 | 1.0 - 4.0 | 0.5 - 2.0 |

| Vancomycin | 0.5 - 2.0 | 0.5 - 1.0 | 1.0 - 1024 | 0.25 - 0.5 |

| Compound 4f * | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |

*Data for compound 4f is from a specific study on isoxazolyl tetrahydropyridinyl oxazolidinones and showed comparable or better activity than linezolid and vancomycin.[1]

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[1][7][8][9][10] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial step in the translation process.

Caption: Mechanism of action of oxazolidinone antibacterial agents.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bmglabtech.com [bmglabtech.com]